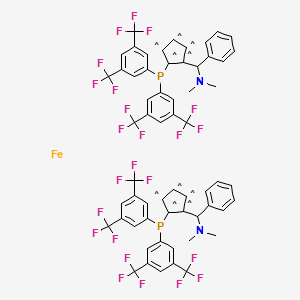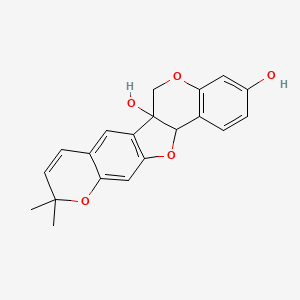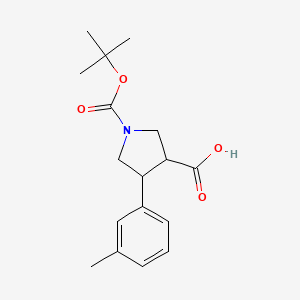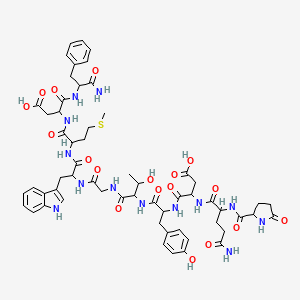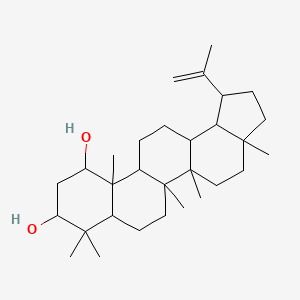
3-Epiglochidiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
3-Epiglochidiol can be isolated from the herbs of Glochidion puberum. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . This method ensures the compound’s stability and solubility for experimental purposes.
化学反应分析
3-Epiglochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2 . The compound also interacts with tubulin by targeting the colchicine binding site, inhibiting tubulin polymerization . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically related to the inhibition of tumor growth and induction of apoptosis .
科学研究应用
3-Epiglochidiol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for various analytical techniques . In biology and medicine, it has shown potent antiproliferative activity against lung cancer cell lines and other cancer cells . The compound has been found to effectively inhibit lung cancer xenograft tumor growth in animal models . Additionally, it exhibits inhibitory effects on nitric oxide and prostaglandin E2 production, making it a potential candidate for anti-inflammatory research.
作用机制
The mechanism of action of 3-Epiglochidiol involves its interaction with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, leading to the disruption of microtubule formation, which is essential for cell division and intracellular transportation . By inhibiting the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2, this compound induces apoptosis in cancer cells .
相似化合物的比较
3-Epiglochidiol is similar to other triterpenoid compounds such as glochidone, lupenone, lupeolic acid, lupeol acetate, 30-oxolupeol, adiantulupanone, and 29-nor-20-oxolupeol . this compound is unique in its potent antitumor activity and its ability to inhibit tubulin polymerization by targeting the colchicine binding site . This makes it a promising candidate for further research in cancer therapeutics.
属性
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
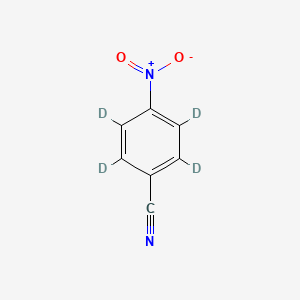

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
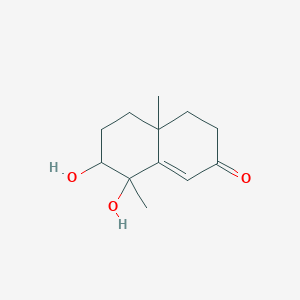
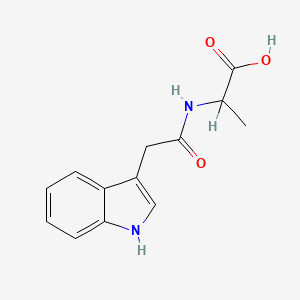
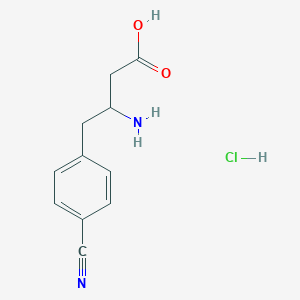

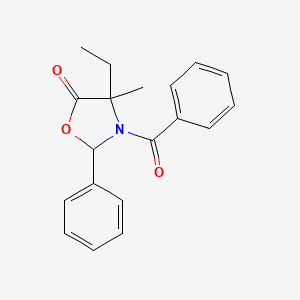
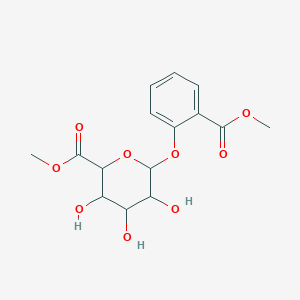
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
